Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate
Description
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate is a synthetic organic compound characterized by a methyl benzoate core substituted at the para-position with an acetamide group bearing a 2-thienylsulfonyl moiety. This structure combines a sulfonamide linker, a thiophene ring, and an acetyl spacer, distinguishing it from simpler benzoate derivatives. The compound’s synthesis likely involves condensation reactions between a sulfonylacetyl chloride derivative and a 4-aminobenzoate precursor, followed by esterification, as inferred from analogous procedures in sulfonamide synthesis .
Properties
IUPAC Name |
methyl 4-[(2-thiophen-2-ylsulfonylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-14(17)10-4-6-11(7-5-10)15-12(16)9-22(18,19)13-3-2-8-21-13/h2-8H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSIJHXDDCGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Thienylsulfonyl Intermediate: The initial step involves the sulfonylation of thiophene to form 2-thienylsulfonyl chloride.
Acetylation: The 2-thienylsulfonyl chloride is then reacted with acetic anhydride to form 2-thienylsulfonylacetyl chloride.
Amidation: The 2-thienylsulfonylacetyl chloride is reacted with 4-aminobenzoic acid methyl ester to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the benzoate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate ester moiety can also interact with various biological molecules, affecting their function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Key Observations:
Sulfonyl Group Variations: The target compound features a sulfonamide-acetyl-thiophene linkage, whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) utilize a sulfonylurea bridge connected to heterocycles (triazine or pyrimidine). This difference impacts biological activity: sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the thiophene sulfonamide may target enzymes in other pathways .
Ester Position and Reactivity :
- All compounds retain the methyl benzoate ester, but substitution at the 2-position (herbicides) versus 4-position (target compound) alters steric and electronic profiles. 4-Substitution may reduce steric hindrance, favoring interactions with larger binding pockets (e.g., in enzymes or receptors).
Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) act at nanomolar concentrations due to high-affinity ALS binding . The target compound’s activity remains uncharacterized in the evidence, but its structure suggests possible kinase or protease inhibition, common in drug discovery.
Research Findings and Data Gaps
Property Predictions
- Stability : Sulfonamides are generally hydrolytically stable under physiological conditions, unlike sulfonylureas, which degrade in acidic environments.
Biological Activity
Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique structural features, including the thienylsulfonyl group, contribute to its interaction with various biological targets.
Chemical Structure and Properties
This compound consists of a benzoate moiety substituted with a thienylsulfonyl-acetylamino group. Its molecular formula is , and it has a molecular weight of approximately 281.31 g/mol. The presence of the thienylsulfonyl group enhances its reactivity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition zones compared to control substances. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in several studies. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Furthermore, it inhibited the activation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
3. Anticancer Activity
This compound has shown promising anticancer activity in various cancer cell lines. Notably, it exhibited cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 22.54 |
| A549 | 5.08 |
These results suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 levels in treated cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein Interactions : The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
- Cell Signaling Pathways : The compound may interfere with cellular signaling pathways involved in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound had a broader spectrum of activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Case Study 2: Anti-inflammatory Response
A study involving human macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in TNF-α production by approximately 87% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Case Study 3: Cancer Cell Line Studies
In vitro studies on MCF-7 and A549 cell lines showed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, suggesting its potential for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
